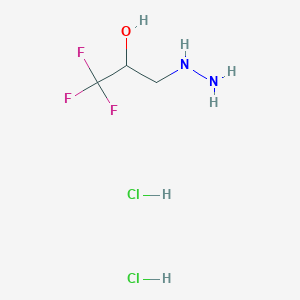
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride typically involves the reaction of 1,1,1-trifluoro-2-propanol with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of appropriate reactors, temperature control, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with enzymes and receptors. The hydrazinyl group can form stable complexes with metal ions, further enhancing its chemical versatility .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride.
Hydrazine hydrate: Another precursor used in the synthesis.
Trifluoroacetone: A related compound with similar trifluoromethyl functionality.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C3H9Cl2F3N2O |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-hydrazinylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C3H7F3N2O.2ClH/c4-3(5,6)2(9)1-8-7;;/h2,8-9H,1,7H2;2*1H |
InChI Key |
BCEHVEOGHCHXOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)O)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
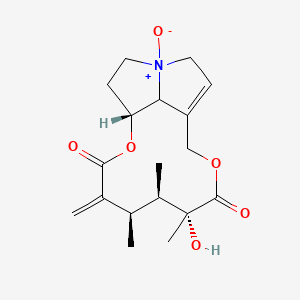
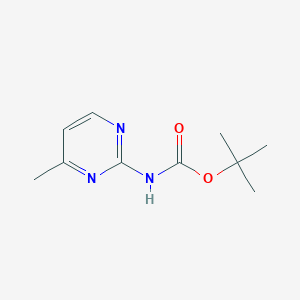
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)

![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
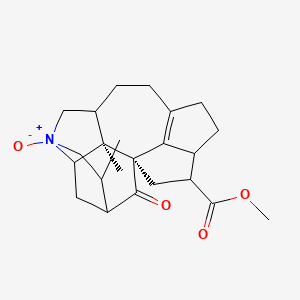
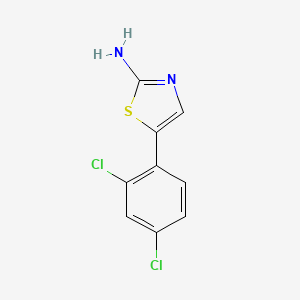
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
